Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol is a synthetic derivative of calcipotriol, a well-known vitamin D analog used primarily in the treatment of psoriasis. This compound features tert-butyldimethylsilyl groups that serve as protective groups for hydroxyl functionalities during synthesis, enhancing the stability and solubility of the molecule. The compound is significant not only for its therapeutic applications but also for its role in synthetic organic chemistry, particularly in the development of vitamin D analogs.
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol is classified as a vitamin D analog. Its molecular formula is , and it has a molecular weight of approximately 641.14 g/mol . The compound is derived from calcipotriol, which itself is a synthetic derivative of calcitriol, the active form of vitamin D. Calcipotriol is utilized in various pharmaceutical formulations due to its efficacy in managing skin conditions characterized by excessive keratinocyte proliferation.
The synthesis of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol involves several key steps:
The synthesis has been optimized to occur at lower temperatures to minimize side reactions and improve yields, addressing challenges associated with traditional methods that required high temperatures and produced difficult-to-remove byproducts .
The molecular structure of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol features multiple functional groups that contribute to its biological activity:
The structural data indicate that this compound maintains a configuration conducive to binding with vitamin D receptors, which is essential for its biological function.
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol participates in several chemical reactions:
These reactions are critical for both its synthetic utility and therapeutic applications.
The mechanism of action of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol primarily involves:
The pharmacological effects are similar to those observed with natural vitamin D compounds but with enhanced specificity due to structural modifications.
Data from various studies indicate that these properties contribute significantly to its utility in both research and clinical settings .
Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol has several scientific uses:
The introduction of tert-butyldimethylsilyl (TBDMS) groups serves as a cornerstone in the stabilization of calcipotriol derivatives. These bulky silicon-based protecting groups shield hydroxyl functionalities at the C-3 and C-25 positions of the vitamin D scaffold, preventing undesirable side reactions such as oxidation, β-elimination, or isomerization during synthetic sequences. The TBDMS moiety exerts steric control by creating a protective microenvironment around oxygen atoms, effectively blocking nucleophilic attack or unintended cyclization events. Electronically, the σ-donating properties of silicon enhance the electron density of the protected oxygen, reducing its susceptibility to electrophilic reagents. This dual steric-electronic stabilization is critical for preserving the labile trans-diene configuration in calcipotriol derivatives, which is prone to thermal or photochemical isomerization. Studies confirm that TBDMS-protected calcipotriol intermediates exhibit enhanced thermal stability (>40°C) compared to their unprotected counterparts, enabling more rigorous synthetic manipulations [1] [9].
The choice between mono- and dual-silylation strategies significantly impacts synthetic efficiency and selectivity. Mono-silylation typically targets the C-25 hydroxyl group, leaving the C-3 position exposed for subsequent modifications. While this approach reduces steric congestion during ring functionalization, it necessitates additional protection-deprotection steps for complex derivatization. In contrast, dual-silylation—as employed in Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol (CAS 112849-27-1)—offers comprehensive protection in a single operation, streamlining synthetic pathways for large-scale production. Quantitative HPLC analyses reveal dual-silylation achieves >95% protection efficiency with minimal diastereomeric byproducts (<2%), whereas mono-silylation requires sequential steps with cumulative yields of 80-85%. The molecular formula C₃₉H₆₈O₃Si₂ and molecular weight 641.13 g/mol of the bis-silylated compound reflect its structural robustness [1] [4].
Table 1: Comparative Analysis of Silylation Approaches
Parameter | Mono-Silylation | Dual-Silylation |
---|---|---|
Protection Yield | 80-85% | >95% |
Diastereomeric Byproducts | 5-8% | <2% |
Required Steps | Sequential | Single Operation |
Thermal Stability (°C) | ≤30 | >40 |
Scale-up Feasibility | Moderate | High |
The synthesis of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol relies on stereoselective coupling between A-ring and CD-ring fragments. The Lythgoe-Barton approach—a Wittig-Horner olefination between a phosphine oxide A-ring synthon and a CD-ring aldehyde—remains the gold standard for constructing the trans-diene system with >98% stereopurity. Critical optimization involves:
Nagasawa's hydroboration protocol further refines stereochemistry: The bulky reagent 9-borabicyclo[3.3.1]nonane (9-BBN) delivers hydride exclusively from the α-face, ensuring C1-hydroxyl retention in intermediates like 1α-hydroxy-3,5-cyclovitamin D derivatives (yield: 92%, dr >99:1) [2] [8].
Transition metal catalysis enables efficient construction of the vitamin D core structure:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst System | Yield | Stereoselectivity | Conditions |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd/C in WES (0.2 mol%) | 94% | N/A | 100°C, aqueous |
Wittig-Horner Olefination | LiHMDS | 88% | >98% trans | -78°C, anhydrous |
Epoxide Ring Opening | Mg(ClO₄)₂ | 91% | 97% α-selectivity | RT, CH₂Cl₂ |
Sustainable manufacturing of Bis-O-(tert-butyldimethylsilyl)-trans-calcipotriol integrates three innovations:
These advances align with the "circular catalyst economy" principles highlighted in Nobel Prize-winning cross-coupling chemistry. LCA studies demonstrate that combining ligand design, halide selection (bromide > chloride), and solvent recycling can reduce cumulative energy demand (CED) by 57% in multi-step syntheses of vitamin D analogs [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8